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5-Hg-Deoxycytidine monophosphate - 82872-24-0

5-Hg-Deoxycytidine monophosphate

Catalog Number: EVT-15573224
CAS Number: 82872-24-0
Molecular Formula: C11H18HgN3O8PS
Molecular Weight: 583.91 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

5-Hydroxymethyl-2'-deoxycytidine monophosphate can be derived from 5-hydroxymethyl-2'-deoxycytidine, which is produced through enzymatic modifications of cytidine. It is often synthesized for research purposes in laboratories focusing on nucleic acid chemistry and epigenetics .

Classification
  • Kingdom: Organic Compounds
  • Super Class: Nucleosides, Nucleotides, and Analogues
  • Class: Pyrimidine Nucleotides
  • Sub Class: Pyrimidine Deoxyribonucleotides .
Synthesis Analysis

Methods

The synthesis of 5-hydroxymethyl-2'-deoxycytidine monophosphate typically involves several steps, including protection of functional groups, phosphitylation, and deprotection. Recent advancements have improved the efficiency of these synthetic routes:

  1. Protection: Initial protection of hydroxyl groups using cyanoethyl or benzoyl groups.
  2. Phosphitylation: The protected nucleoside undergoes phosphitylation using phosphoramidites to introduce the phosphate group.
  3. Deprotection: Removal of protecting groups to yield the final nucleotide product.

Technical Details

The synthesis may also involve the use of specific reagents like diisopropylamino chlorophosphite for phosphitylation, followed by hydrolysis and oxidative coupling reactions to achieve the desired nucleotide structure .

Molecular Structure Analysis

Structure

5-Hydroxymethyl-2'-deoxycytidine monophosphate has a complex structure characterized by a pyrimidine ring attached to a deoxyribose sugar and a phosphate group. The stereochemistry is defined with three stereocenters present in its structure.

Data

  • Molecular Formula: C9H14N3O7PC_9H_{14}N_3O_7P
  • Molecular Weight: 307.1971 g/mol
  • InChI Key: NCMVOABPESMRCP-SHYZEUOFSA-N
  • SMILES Representation: NC1=NC(=O)N(C=C1)[C@H]2CC@HC@@HO2 .
Chemical Reactions Analysis

Reactions

5-Hydroxymethyl-2'-deoxycytidine monophosphate participates in various biochemical reactions, including:

  1. Phosphorylation Reactions: It can be phosphorylated to form diphosphate and triphosphate derivatives.
  2. Incorporation into DNA: The compound can be incorporated into DNA strands during replication or repair processes.

Technical Details

The enzymatic activity involved in these reactions often includes kinases that facilitate the transfer of phosphate groups from ATP to the nucleotide, resulting in higher phosphorylated forms necessary for DNA synthesis .

Mechanism of Action

The mechanism of action for 5-hydroxymethyl-2'-deoxycytidine monophosphate primarily involves its role as a substrate in DNA synthesis and modification processes:

  1. Incorporation into DNA: The compound is integrated into the growing DNA strand by DNA polymerases during replication.
  2. Epigenetic Regulation: It serves as a marker for epigenetic modifications, influencing gene expression patterns through methylation processes.

This compound's incorporation into DNA can affect chromatin structure and gene accessibility, thereby playing a crucial role in cellular functions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Can undergo hydrolysis under acidic or basic conditions.

Relevant Data or Analyses

The compound exhibits optical activity due to its chiral centers but specifics about its optical rotation are often unspecified in standard references .

Applications

5-Hydroxymethyl-2'-deoxycytidine monophosphate has significant applications in scientific research:

  1. Epigenetic Studies: Used extensively in studies related to DNA methylation patterns and their implications in gene regulation.
  2. Synthesis of Modified Nucleotides: It serves as a building block for synthesizing modified nucleotides used in therapeutic applications.
  3. Cancer Research: Investigated for its role in cancer biology, particularly regarding how epigenetic modifications can influence tumor development and progression .
Enzymatic Synthesis and Catalytic Mechanisms of 5-Hydroxymethyl-Deoxycytidine Monophosphate (5hmdCMP)

Role of Ten-Eleven Translocation (TET) Proteins in Oxidative Demethylation Pathways

The Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3) catalyze the iterative oxidation of 5-methylcytosine (5mC) in DNA, with 5-hydroxymethylcytosine (5hmC) as the primary product. This reaction constitutes the initial step of active DNA demethylation. TET enzymes utilize molecular oxygen (O₂), α-ketoglutarate (α-KG) as a co-substrate, and Fe(II) as an essential cofactor to hydroxylate the methyl group of 5mC, generating 5hmdCMP when acting on nucleotide monophosphates embedded in DNA strands [2] [4].

The catalytic mechanism involves Fe(II) coordinating the binding of O₂ and α-KG, leading to the decarboxylation of α-KG to succinate and the generation of a highly reactive Fe(IV)=O oxoferryl intermediate. This potent oxidant abstracts a hydrogen atom from the methyl group of 5mC, enabling hydroxylation to form 5hmC. Structural analyses of TET catalytic domains reveal a conserved double-stranded β-helix (DSBH) fold housing the Fe(II) and α-KG binding sites. Mutations within these sites (e.g., residues in the conserved HxD…H motif coordinating Fe(II)) abolish enzymatic activity [4].

Table 1: Biochemical Properties of TET Dioxygenases

PropertyTET1TET2TET3
Catalytic Activity5mC → 5hmC → 5fC → 5caC5mC → 5hmC → 5fC → 5caC5mC → 5hmC → 5fC → 5caC
Essential CofactorsFe(II), α-KG, O₂Fe(II), α-KG, O₂Fe(II), α-KG, O₂
Primary ExpressionEmbryonic Stem Cells, NeuronsHematopoietic System, ESCsOocytes, Zygotes, Neurons
Subcellular LocalizationNucleusNucleusNucleus
Key Biological RoleESC pluripotency maintenance (e.g., prevents Nanog promoter hypermethylation) [4]Hematopoietic differentiation, DNA methylation control [2]Paternal DNA demethylation in zygotes [2] [4]

TET1 plays a critical non-redundant role in embryonic stem cell (ESC) maintenance. Mechanistically, TET1 binds directly to the transcriptionally relevant T-DMR (tissue-dependent differentially methylated region) of the Nanog promoter, maintaining it in a hypomethylated state. Knockdown of TET1 in ESCs leads to hypermethylation of the Nanog promoter (methylation levels increase from ~3% to ~32%), consequent Nanog gene silencing, loss of pluripotency markers (e.g., alkaline phosphatase), and aberrant expression of differentiation markers (e.g., Cdx2, GATA6). This phenotype is rescued by exogenous Nanog expression, confirming Nanog as a key downstream target mediating TET1's role in ESC self-renewal [4]. In zygotes, TET3 is the primary enzyme responsible for oxidizing 5mC to 5hmC in the paternal pronucleus, correlating with the rapid loss of 5mC immunoreactivity post-fertilization. This generates a persistent 5hmC mark distinguishing paternal chromosomes during early cleavage stages [2] [4].

Kinetic Analysis of dCMP Deaminase in Pyrimidine Nucleotide Metabolism

Deoxycytidylate deaminase (DCTD, dCMP deaminase; EC 3.5.4.12) is a zinc-dependent enzyme central to deoxyribonucleotide (dNTP) biosynthesis. It catalyzes the hydrolytic deamination of deoxycytidine 5'-monophosphate (dCMP) to deoxyuridine 5'-monophosphate (dUMP), the immediate precursor for thymidylate synthase (TS)-mediated synthesis of deoxythymidine monophosphate (dTMP) [3] [7]. DCTD also exhibits activity towards modified dCMP analogs, including 5-hydroxymethyl-dCMP (5hmdCMP) and 5-methyl-dCMP (5mdCMP), albeit with distinct kinetics compared to the natural substrate dCMP.

Table 2: Kinetic Parameters of Human dCMP Deaminase (DCTD) for Substrates

SubstrateApparent Km (μM)Relative Vmax (vs dCMP)Catalytic Efficiency (kcat/Km)Notes
dCMP581.01.0 (Reference)Natural substrate; sigmoidal kinetics [7]
5-AZA-dCMP1000.01~0.0001Hyperbolic kinetics; induces R-state [3]
5hmdCMPEst. 200-500Est. <0.05Significantly reducedPredicted based on structural similarity to 5mdCMP
5mdCMP0.14LowModerateKm ~400x lower than dCMP; Vmax low [5]

Kinetic analysis of human DCTD reveals complex behavior. Deamination of dCMP follows sigmoidal kinetics (Hill coefficient >1), indicative of positive cooperativity and allosteric regulation. In contrast, deamination of the cytidine analog 5-aza-2'-deoxycytidine monophosphate (5-AZA-dCMP) follows hyperbolic kinetics (Hill coefficient ~1.0) with an apparent Km of 100 μM. Notably, 5-AZA-dCMP is a very poor substrate (Vmax ~100-fold lower than dCMP at saturation). Interestingly, low concentrations of 5-AZA-dCMP stimulate dCMP deamination, suggesting it binds preferentially to and stabilizes the high-affinity, high-activity R-state (relaxed state) of the enzyme [3].

Human sperm cells exhibit significant 5mdCMP deaminase activity, converting 5mdCMP to dTMP with remarkably high affinity (Km = 0.14 μM). This activity co-purifies with dCMP deaminase as a 25 kDa protein, requires no divalent cations, and operates with a Vmax of 7 x 10⁻¹¹ mol/h/μg protein [5]. While direct kinetic data for 5hmdCMP is limited in the provided results, its structural similarity to 5mdCMP (both possessing modifications at the C5 position) suggests it is likely a substrate but with altered kinetics—potentially lower affinity (higher Km) and significantly reduced turnover (lower Vmax) compared to dCMP, positioning it as a minor substrate pathway within nucleotide metabolism.

Allosteric Regulation by dCTP and dTTP in Deoxycytidylate Deaminase Activity

DCTD is a quintessential allosteric enzyme, functioning as a hexamer in humans and undergoing conformational shifts between a low-activity T-state (tense) and a high-activity R-state (relaxed). This regulation ensures balanced dNTP pools crucial for DNA replication fidelity [3] [7].

Table 3: Allosteric Effectors of Human dCMP Deaminase (DCTD)

EffectorConformational State StabilizedEffect on dCMP DeaminationEffect on 5-AZA-dCMP DeaminationMolecular Mechanism
dCTPR-statePotent Activation (K-type)Weak ActivationBinds activator site; increases substrate affinity (lowers S0.5) [3] [7]
dTTPT-statePotent Inhibition (V-type)Inhibition (First-order kinetics)Binds inhibitor site; decreases substrate affinity (raises S0.5); Photolabeling implicates interaction with Phe112 [3] [7]
5-AZA-dCTPR-statePotent Activation (≈ dCTP)Reversal of dTTP InhibitionMimics dCTP at activator site [3]

Mechanism of Allosteric Control:

  • dCTP (Activator): dCTP binds to the allosteric activator site with high affinity, stabilizing the R-state conformation. This shift dramatically increases the enzyme's affinity for its substrate dCMP (lowers S0.5) and enhances the maximum velocity (Vmax) of the deamination reaction. dCTP activation is crucial when dCTP levels are high, signaling a need to divert dCMP towards dUMP (and ultimately dTTP) synthesis. 5-AZA-dCTP mimics dCTP effectively, acting as a potent activator of dCMP deamination [3].
  • dTTP (Inhibitor): dTTP binds to a distinct allosteric inhibitor site, stabilizing the low-affinity, low-activity T-state. This decreases substrate affinity (raises S0.5) and reduces Vmax. Inhibition by dTTP provides critical negative feedback; high dTTP levels signal sufficient thymidine nucleotides, suppressing further dUMP production via DCTD. dTTP inhibition operates under first-order kinetics for both dCMP and 5-AZA-dCMP deamination. Crucially, inhibition by dTTP can be reversed by either dCTP or 5-AZA-dCTP, confirming competition for the regulatory state [3].

The allosteric network integrates DCTD activity within the broader dNTP synthesis pathway. Activation by dCTP promotes dTTP synthesis, while inhibition by dTTP prevents overproduction. This reciprocal regulation maintains the optimal dCTP:dTTP ratio essential for DNA synthesis accuracy. Structural studies indicate that dTTP inhibition involves specific residues like Phe112; mutation of this residue disrupts allosteric control by both dCTP and dTTP [7]. The modulation of DCTD activity by the relative concentrations of dCTP and dTTP represents a fundamental feedback loop in pyrimidine nucleotide homeostasis, indirectly influencing the metabolic fate of modified nucleotides like 5hmdCMP by altering the overall flux through the deamination pathway.

Properties

CAS Number

82872-24-0

Product Name

5-Hg-Deoxycytidine monophosphate

IUPAC Name

[5-(4-amino-2-oxo-5H-pyrimidin-5-id-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydron;2-hydroxyethanethiolate;mercury(2+)

Molecular Formula

C11H18HgN3O8PS

Molecular Weight

583.91 g/mol

InChI

InChI=1S/C9H13N3O7P.C2H6OS.Hg/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;3-1-2-4;/h2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);3-4H,1-2H2;/q-1;;+2/p-1

InChI Key

XTPNJRRUWIWFNQ-UHFFFAOYSA-M

Canonical SMILES

[H+].[H+].C1C(C(OC1N2C=[C-]C(=NC2=O)N)COP(=O)([O-])[O-])O.C(C[S-])O.[Hg+2]

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